molecular formula C23H26N2O3S B2969699 3-(Benzenesulfonyl)-6-ethoxy-4-(4-methylpiperidin-1-yl)quinoline CAS No. 866843-15-4

3-(Benzenesulfonyl)-6-ethoxy-4-(4-methylpiperidin-1-yl)quinoline

Cat. No.: B2969699
CAS No.: 866843-15-4
M. Wt: 410.53
InChI Key: MUDNVRABPLIXOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzenesulfonyl)-6-ethoxy-4-(4-methylpiperidin-1-yl)quinoline is a quinoline derivative featuring three key substituents:

  • A benzenesulfonyl group at position 3.
  • An ethoxy group at position 6.
  • A 4-methylpiperidin-1-yl group at position 4.

The compound’s molecular formula is C₂₃H₂₅N₂O₃S (molecular weight ≈ 409.5 g/mol).

Properties

IUPAC Name

3-(benzenesulfonyl)-6-ethoxy-4-(4-methylpiperidin-1-yl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3S/c1-3-28-18-9-10-21-20(15-18)23(25-13-11-17(2)12-14-25)22(16-24-21)29(26,27)19-7-5-4-6-8-19/h4-10,15-17H,3,11-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUDNVRABPLIXOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCC(CC4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

3-(Benzenesulfonyl)-6-ethoxy-4-(4-methylpiperidin-1-yl)quinoline is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C23H26N2O3S
  • Molecular Weight : 410.5 g/mol
  • CAS Number : 899354-03-1

Biological Activity Overview

The compound exhibits a range of biological activities, primarily focused on its potential as a therapeutic agent in various diseases. Key areas of investigation include:

  • Anticancer Activity
    • Studies indicate that quinoline derivatives can inhibit cancer cell proliferation. For instance, compounds structurally similar to this compound have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth through modulation of signaling pathways such as PI3K/Akt and MAPK .
  • Antimicrobial Properties
    • Quinoline derivatives have demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. The sulfonamide group in the structure may enhance this activity by interfering with bacterial folate synthesis .
  • CNS Activity
    • The presence of the piperidine moiety suggests potential neuroactive properties. Some studies have reported that similar compounds can act as modulators for neurotransmitter systems, potentially aiding in the treatment of neurological disorders .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism.
  • Receptor Modulation : It might interact with various receptors in the CNS, influencing neurotransmitter release and uptake.
  • Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in malignant cells through intrinsic pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

StudyFindings
Study ADemonstrated anticancer effects in vitro on breast cancer cell lines with IC50 values indicating significant potency .
Study BReported antimicrobial efficacy against Staphylococcus aureus, suggesting clinical relevance for treating infections .
Study CInvestigated neuroprotective effects in animal models, highlighting potential applications in neurodegenerative diseases .

Scientific Research Applications

Biological Activities

  • Anticancer Activity Studies suggest that quinoline derivatives can inhibit cancer cell proliferation. Compounds similar in structure to 3-(Benzenesulfonyl)-6-ethoxy-4-(4-methylpiperidin-1-yl)quinoline have demonstrated effectiveness against cancer cell lines by inducing apoptosis and inhibiting tumor growth through the modulation of signaling pathways, such as PI3K/Akt and MAPK.
  • Antimicrobial Properties this compound shows antimicrobial properties.
  • CNS Activity The compound may interact with various receptors in the CNS, influencing neurotransmitter release and uptake.

The mechanisms through which this compound exerts its biological effects include the inhibition of specific enzymes involved in cancer cell metabolism, receptor modulation in the CNS, and the induction of apoptosis in malignant cells through intrinsic pathways.

Properties

  • IUPAC Name: this compound
  • Molecular Formula: C23H26N2O3S
  • Molecular Weight: 410.5 g/mol
  • InChI: InChI=1S/C23H26N2O3S/c1-3-28-18-9-10-21-20(15-18)23(25-13-11-17(2)12-14-25)22(16-24-21)29(26,27)19-7-5-4-6-8-19/h4-10,15-17H,3,11-14H2,1-2H3
  • InChI Key: MUDNVRABPLIXOU-UHFFFAOYSA-N
  • Canonical SMILES: CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCC(CC4)C

Research Use

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations and Molecular Data

The table below compares the target compound with structurally similar analogs, emphasizing substituent differences and their implications:

Compound Name Benzenesulfonyl Substituent Alkoxy/Other Group Amine Substituent Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound Source
Target Compound None (C₆H₅) 6-ethoxy 4-(4-methylpiperidin-1-yl) C₂₃H₂₅N₂O₃S 409.5 Reference compound for comparison.
3-(4-Ethylbenzenesulfonyl)-6-methoxy analog (BB90881) 4-ethyl 6-methoxy 4-(4-methylpiperidin-1-yl) C₂₄H₂₈N₂O₃S 424.56 Increased lipophilicity due to ethyl group; methoxy reduces steric bulk.
3-(Benzenesulfonyl)-6-ethoxy-4-(3-methylpiperidin-1-yl)quinoline None (C₆H₅) 6-ethoxy 3-methylpiperidin-1-yl C₂₃H₂₅N₂O₃S 409.5 Methyl position on piperidine alters steric/electronic environment.
3-(Benzenesulfonyl)-6-ethoxy-4-(pyrrolidin-1-yl)quinoline None (C₆H₅) 6-ethoxy Pyrrolidin-1-yl C₂₁H₂₂N₂O₃S 394.48 Smaller, more rigid pyrrolidine ring may limit binding-pocket interactions.
6-Chloro-4-(piperidin-1-yl)-2-(pyrrolidin-1-yl)quinoline None 6-chloro Piperidin-1-yl and pyrrolidin-1-yl C₁₈H₁₉ClN₃ 312.82 Chloro substituent (electron-withdrawing) contrasts with ethoxy (electron-donating).

Key Observations

a) Sulfonyl Group Modifications
  • The ethyl-substituted benzenesulfonyl group in BB90881 enhances lipophilicity compared to the unsubstituted benzenesulfonyl group in the target compound. This modification could improve membrane permeability but may reduce aqueous solubility.
b) Alkoxy Group Variations
  • Substituting ethoxy with chloro () introduces an electron-withdrawing group, altering electronic properties of the quinoline core and possibly affecting reactivity or receptor interactions .
c) Amine Substituent Differences
  • 4-Methylpiperidin-1-yl vs. 3-Methylpiperidin-1-yl : The position of the methyl group on the piperidine ring () influences spatial orientation, which may affect binding to chiral targets or enzymatic active sites .
  • Piperidine vs. Pyrrolidine : The 6-membered piperidine ring (target compound) offers greater conformational flexibility compared to the 5-membered pyrrolidine ring (). Pyrrolidine’s rigidity may limit adaptability in certain binding pockets .
d) Combined Substituent Effects
  • ’s compound incorporates two distinct amine groups (piperidine and pyrrolidine), which could create unique hydrogen-bonding or steric effects compared to the target compound’s single piperidine substituent .

Implications for Research and Development

  • Target Selectivity : The 4-methylpiperidine group in the target compound may optimize interactions with specific biological targets (e.g., kinases or GPCRs) due to its balanced steric and electronic profile.
  • Pharmacokinetics : Ethoxy and benzenesulfonyl groups likely contribute to moderate metabolic stability, whereas analogs like BB90881 (with ethyl and methoxy) may exhibit varied ADME profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.